Optimised Lipophilicity: XLogP3 = 1.1 Balances Permeability and Solubility vs. Parent (0.9) and N-Methyl Isomer (0.3)
The target compound exhibits a computed XLogP3 of 1.1, positioning it in an intermediate lipophilicity window that is close to the empirical optimum for oral drug candidates (cLogP 1–3) while remaining distinct from its closest analogs. The unsubstituted parent 1-azaspiro[3.5]nonan-2-one is more polar (XLogP3 = 0.9) [2], whereas the N-methyl positional isomer 7-methyl-7-azaspiro[3.5]nonan-2-one drops to XLogP3 = 0.3—a shift of −0.8 log units that significantly reduces predicted membrane permeability [3]. At the other extreme, the gem-dimethyl analog 6,6-dimethyl-1-azaspiro[3.5]nonan-2-one reaches XLogP3 = 1.7, increasing lipophilicity by +0.6 log units, which may erode aqueous solubility [4]. All XLogP3 values were computed using the same PubChem XLogP3 3.0 algorithm, ensuring cross-compound comparability.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | Parent 1-azaspiro[3.5]nonan-2-one: XLogP3 = 0.9; N-methyl isomer: XLogP3 = 0.3; 6,6-dimethyl analog: XLogP3 = 1.7 |
| Quantified Difference | +0.2 vs. parent; +0.8 vs. N-methyl isomer; −0.6 vs. 6,6-dimethyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.04.14/2025.09.15; all values from the same computational pipeline |
Why This Matters
For procurement decisions in medicinal chemistry, a XLogP3 of 1.1 avoids both the excessive polarity of the N-methyl isomer (which may limit passive membrane diffusion) and the elevated lipophilicity of the gem-dimethyl analog (which risks solubility-limited absorption), making the target compound the most balanced choice for lead-like property space.
- [1] PubChem Compound Summary CID 64666617: 7-Methyl-1-azaspiro[3.5]nonan-2-one. National Center for Biotechnology Information. XLogP3 = 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/64666617 (accessed April 2026). View Source
- [2] PubChem Compound Summary CID 10701898: 1-Azaspiro[3.5]nonan-2-one. National Center for Biotechnology Information. XLogP3 = 0.9. https://pubchem.ncbi.nlm.nih.gov/compound/10701898 (accessed April 2026). View Source
- [3] PubChem Compound Summary CID 89890722: 7-Methyl-7-azaspiro[3.5]nonan-2-one. National Center for Biotechnology Information. XLogP3 = 0.3. https://pubchem.ncbi.nlm.nih.gov/compound/89890722 (accessed April 2026). View Source
- [4] PubChem Compound Summary CID 64666186: 6,6-Dimethyl-1-azaspiro[3.5]nonan-2-one. National Center for Biotechnology Information. XLogP3 = 1.7. https://pubchem.ncbi.nlm.nih.gov/compound/64666186 (accessed April 2026). View Source
